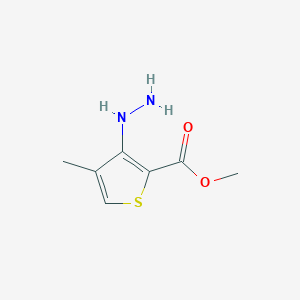![molecular formula C15H26N7O14P3S B017387 (2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid CAS No. 109214-84-8](/img/structure/B17387.png)
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Hydroxymethylcytosine is a DNA pyrimidine nitrogen base derived from cytosine. It is potentially important in epigenetics because the hydroxymethyl group on the cytosine can possibly switch a gene on and off. It was first seen in bacteriophages in 1952 and later found to be abundant in human and mouse brains, as well as in embryonic stem cells .
Métodos De Preparación
5’-Hydroxymethylcytosine can be generated by the oxidation of 5-methylcytosine, a reaction mediated by TET enzymes. This process involves the addition of a hydroxymethyl group to the cytosine base, converting it into 5’-Hydroxymethylcytosine
Análisis De Reacciones Químicas
5’-Hydroxymethylcytosine undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form 5-formylcytosine and 5-carboxylcytosine.
Reduction: It can be reduced back to 5-methylcytosine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are 5-formylcytosine, 5-carboxylcytosine, and 5-methylcytosine .
Aplicaciones Científicas De Investigación
5’-Hydroxymethylcytosine has several scientific research applications:
Epigenetics: It plays a crucial role in gene regulation and DNA demethylation.
Neuroscience: High levels of 5’-Hydroxymethylcytosine are found in neuronal cells, indicating its importance in the central nervous system.
Stem Cell Research: It is abundant in embryonic stem cells and is associated with self-renewal and differentiation.
Cancer Research: Altered levels of 5’-Hydroxymethylcytosine have been linked to various cancers, making it a potential biomarker for diagnosis and prognosis.
Mecanismo De Acción
The mechanism by which 5’-Hydroxymethylcytosine exerts its effects involves the regulation of gene expression and DNA demethylation. The hydroxymethyl group can alter the binding affinity of transcription factors and other proteins to DNA, thereby influencing gene activity. TET enzymes mediate the conversion of 5-methylcytosine to 5’-Hydroxymethylcytosine, which can then be further oxidized or reduced, leading to dynamic changes in the epigenetic landscape .
Comparación Con Compuestos Similares
5’-Hydroxymethylcytosine is unique compared to other cytosine derivatives like 5-methylcytosine and 5-formylcytosine due to its specific role in gene regulation and DNA demethylation. Similar compounds include:
5-Methylcytosine: Involved in gene silencing and DNA methylation.
5-Formylcytosine: An intermediate in the oxidation of 5-methylcytosine.
5-Carboxylcytosine: Another oxidation product of 5-methylcytosine.
These compounds share similar pathways but differ in their specific functions and effects on gene expression .
Propiedades
Número CAS |
109214-84-8 |
|---|---|
Fórmula molecular |
C15H26N7O14P3S |
Peso molecular |
653.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[(2R)-2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy-(phosphonoamino)phosphoryl]oxyphosphoryl]oxyethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H26N7O14P3S/c16-6(15(25)26)1-2-40-3-7(35-39(32,33)36-38(30,31)21-37(27,28)29)11-9(23)10(24)14(34-11)22-5-20-8-12(17)18-4-19-13(8)22/h4-7,9-11,14,23-24H,1-3,16H2,(H,25,26)(H,32,33)(H2,17,18,19)(H4,21,27,28,29,30,31)/t6-,7-,9-,10+,11+,14+/m0/s1 |
Clave InChI |
FBOLNTODBBAPDR-KEPZVFJZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@H](CSCC[C@@H](C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CSCCC(C(=O)O)N)OP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N |
Sinónimos |
5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate) 5'-((homocysteinyl)methyl)adenosine 5'-(beta,gamma-imidotriphosphate), tetrasodium salt 5'-HCMAIT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)



![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)






![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

